Home > Products > Screening Compounds P7763 > 4-Bromo-2,5-dimethoxyphenethylamine
4-Bromo-2,5-dimethoxyphenethylamine - 66142-81-2

4-Bromo-2,5-dimethoxyphenethylamine

Catalog Number: EVT-3531620
CAS Number: 66142-81-2
Molecular Formula: C10H14BrNO2
Molecular Weight: 260.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2,5-dimethoxy-4-bromophenethylamine is a 2-arylethylamine compound where the aryl moiety is 4-bromo-2,5-dimethoxyphenyl.
4-Bromo-2,5-dimethoxyphenethylamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.
Synthesis Analysis

The synthesis of 4-bromo-2,5-dimethoxyphenethylamine can be achieved through several methods. One common approach involves the bromination of 2,5-dimethoxyphenethylamine using bromine or a brominating agent under acidic conditions. This process typically requires careful control of temperature and reaction time to ensure high yield and purity of the final product.

Technical Details

  1. Starting Materials: The synthesis begins with 2,5-dimethoxyphenethylamine, which serves as the precursor.
  2. Bromination Reaction: Bromine is added to the reaction mixture containing the precursor in an organic solvent. The reaction is usually conducted at low temperatures to minimize side reactions.
  3. Purification: After the reaction is complete, the product is purified through recrystallization or chromatography techniques to isolate pure 4-bromo-2,5-dimethoxyphenethylamine .
Molecular Structure Analysis

The molecular formula of 4-bromo-2,5-dimethoxyphenethylamine is C10H14BrNO2C_{10}H_{14}BrNO_2, with a molecular weight of approximately 260.13 g/mol. The compound features:

  • Bromine Atom: Contributes to its unique properties and reactivity.
  • Methoxy Groups: These functional groups enhance lipophilicity and influence receptor binding.

Structural Data

  • IUPAC Name: 4-bromo-2,5-dimethoxyphenethylamine
  • CAS Number: 66142-81-6 (base), 56281-37-9 (hydrochloride)
  • 3D Structure: The spatial arrangement of atoms can be modeled using software tools for molecular visualization.
Chemical Reactions Analysis

4-Bromo-2,5-dimethoxyphenethylamine participates in various chemical reactions that are significant for its metabolism and potential applications in drug development.

Key Reactions

  1. Metabolism: In vivo studies indicate that it undergoes oxidative deamination primarily in the liver, producing metabolites such as 4-bromo-2,5-dimethoxyphenylacetic acid and 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol .
  2. Glucuronidation: This process involves conjugation with glucuronic acid to facilitate excretion and can be analyzed using liquid chromatography/mass spectrometry techniques .
  3. Chemical Derivatives: Various derivatives have been synthesized to explore their pharmacological effects, including N-substituted analogs that show varying affinities for serotonin receptors .
Mechanism of Action

The primary mechanism of action of 4-bromo-2,5-dimethoxyphenethylamine involves its interaction with serotonin receptors in the brain. It predominantly acts as an agonist at the 5-HT2A receptor, leading to altered perception and mood enhancement.

Process

  1. Receptor Binding: Upon administration, the compound binds to serotonin receptors.
  2. Signal Transduction: This binding initiates a cascade of intracellular signaling pathways that result in psychedelic effects.
  3. Pharmacokinetics: The onset of action occurs within 20–40 minutes when taken orally, with effects lasting between 4 to 12 hours depending on dosage and route of administration .
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-2,5-dimethoxyphenethylamine are crucial for understanding its behavior in various environments.

Physical Properties

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.
  • Stability: Relatively stable under acidic conditions but may degrade under strong alkaline conditions.
Applications

4-Bromo-2,5-dimethoxyphenethylamine has several applications beyond recreational use:

  1. Scientific Research: Used in studies exploring psychoactive compounds' effects on mood and perception.
  2. Forensic Analysis: Detection methods have been developed for identifying metabolites in biological samples such as urine .
  3. Pharmacological Studies: Investigated for potential therapeutic uses in treating mood disorders and enhancing psychotherapy outcomes due to its empathogenic properties .
Neuropharmacological Mechanisms of Action

Serotonergic Receptor Interactions: 5-HT2A/2C Agonism and Antagonism Dynamics

4-Bromo-2,5-dimethoxyphenethylamine (2C-B) exhibits complex pharmacological activity at serotonin receptors, particularly the 5-HT₂ family. Radioligand binding assays demonstrate high-affinity binding to human 5-HT₂ₐ receptors (Kᵢ = 0.66–32 nM) and 5-HT₂꜀ receptors (Kᵢ = 32–90 nM) [3] [7]. Functionally, 2C-B acts as a partial agonist at 5-HT₂꜀ receptors while displaying context-dependent agonist-antagonist properties at 5-HT₂ₐ receptors [1] [2]. This differential activity is attributed to variations in receptor conformation stabilization and downstream signaling pathway activation.

Table 1: Receptor Binding Affinity and Functional Activity of 2C-B

ReceptorBinding Affinity (Kᵢ, nM)Functional Efficacy (Eₘₐₓ, % 5-HT response)Primary Action
5-HT₂ₐ0.66–324–101%Partial agonist/antagonist
5-HT₂꜀32–9050–116%Partial agonist
5-HT₂в13.5–9752–97%Partial agonist
α₂ₐ-adrenergic309–320Not determinedAntagonist

Notably, 2C-B's antagonist capability at 5-HT₂ₐ receptors requires preincubation (approximately 2 minutes) to achieve maximal inhibition of serotonin-induced responses, suggesting time-dependent receptor interactions [2]. This property varies with the 4-position substituent, with the rank order of 5-HT₂ₐ antagonistic potency being 2C-I > 2C-B > 2C-D > 2C-H [2]. The subtype selectivity between 5-HT₂ₐ and 5-HT₂꜀ receptors highlights the compound's potential as a pharmacological tool for studying serotonergic signaling dynamics.

Comparative Analysis of Partial vs. Full Agonism in Xenopus laevis Oocyte Models

Xenopus laevis oocytes expressing rat 5-HT₂ₐ or 5-HT₂꜀ receptors provide a robust model for characterizing 2C-B's functional efficacy. Electrophysiological recordings reveal that 2C-B exhibits negligible intrinsic activity at 5-HT₂ₐ receptors (Iₘₐₓ = 4 ± 2% of maximal 5-HT response) while acting as a moderate partial agonist at 5-HT₂꜀ receptors (Iₘₐₓ = 50 ± 11%) [2]. This stands in contrast to the full agonist DOI (2,5-dimethoxy-4-iodoamphetamine), which produces 46 ± 9% (5-HT₂ₐ) and 90 ± 9% (5-HT₂꜀) of maximal serotonin responses in the same model [2].

Table 2: Intrinsic Activity of Phenethylamines in Xenopus laevis Oocyte Models

Compound5-HT₂ₐ Receptor Iₘₐₓ (%)5-HT₂꜀ Receptor Iₘₐₓ (%)
2C-B4 ± 250 ± 11
2C-I17 ± 444 ± 10
2C-H076 ± 16
DOI46 ± 990 ± 9

The oocyte model further demonstrates that 2C-B potently blocks serotonin-evoked currents at 5-HT₂ₐ receptors but not at 5-HT₂꜀ receptors [2]. This selective antagonism manifests as a rightward and downward shift in 5-HT concentration-response curves, consistent with a non-competitive inhibition mechanism. The differential engagement of G proteins between receptor subtypes likely contributes to this observed functional selectivity, as 5-HT₂ receptors couple to Gq/11 proteins in this model, activating phospholipase C-mediated signaling pathways [2] [6].

Modulation of Intracellular Signaling Cascades (PLC-β, IP₃, and Ca²⁺ Pathways)

2C-B activates canonical phospholipase C-β (PLC-β) signaling through 5-HT₂ receptor agonism, though with reduced efficacy compared to serotonin. Upon receptor activation, 2C-B stimulates inositol phosphate (IP) accumulation with approximately 5–10% efficacy relative to serotonin in recombinant cell systems [3] [8]. This modest PLC-β activation triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

The liberation of IP₃ initiates calcium mobilization from endoplasmic reticulum stores through IP₃ receptor channels. 2C-B-induced Ca²⁺ flux exhibits distinct kinetics compared to full agonists, characterized by slower onset and reduced peak amplitude [3]. This calcium signaling propagates through several downstream pathways:

  • Calmodulin-dependent kinase activation leading to gene expression changes
  • Protein kinase C (PKC) activation via DAG (though 2C-B shows minimal PKC activation compared to MDMA)
  • Short transient receptor potential (TRP) channel activation in neuronal tissues, modulating neuronal excitability and neurotransmitter release [1] [6]

Table 3: Signaling Pathway Activation Profiles of 2C-B

Signaling PathwayRelative EfficacyKey Molecular TargetsFunctional Outcome
PLC-β/IP₃Low (5–10%)Gαq/11 proteinsCa²⁺ mobilization
PLA₂/AALow (5–10%)cPLA₂, sPLA₂Arachidonic acid release
Calcium-dependentModerateCaMKII, TRPC channelsNeuronal excitation
Beta-arrestin recruitmentModerateGRK, ERK1/2Receptor desensitization

Additionally, 2C-B demonstrates weak activation of the phospholipase A₂-arachidonic acid (PLA₂-AA) pathway, with efficacy estimates similarly ranging between 5–10% of maximal serotonin responses [3] [8]. This biased signaling profile—preferring certain pathways over others—explains 2C-B's unique neuropharmacological effects distinct from both full agonists and pure antagonists.

Role of Beta-Arrestin Recruitment in Receptor Desensitization

Beta-arrestin recruitment constitutes a critical mechanism for receptor desensitization and internalization of G protein-coupled receptors, including 5-HT₂ subtypes. 2C-B induces moderate beta-arrestin recruitment to activated 5-HT₂ receptors, facilitating the uncoupling of G proteins and subsequent receptor internalization [7]. This process involves sequential phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs), creating high-affinity binding sites for beta-arrestin molecules.

Once bound, beta-arrestin serves as a scaffolding protein that initiates several downstream events:

  • Receptor endocytosis via clathrin-coated pits
  • G protein signal termination through steric hindrance
  • Activation of alternative signaling cascades including ERK1/2 MAP kinase pathways
  • Receptor recycling or degradation decisions [7]

The functional selectivity observed with 2C-B extends to beta-arrestin pathways, where its recruitment efficacy differs significantly from serotonin and other phenethylamines. While 2C-B exhibits approximately 40–60% of serotonin's maximal beta-arrestin recruitment capacity, its structural analog DOB (4-bromo-2,5-dimethoxyamphetamine) demonstrates substantially higher efficacy in this pathway [7]. This differential engagement of beta-arrestin pathways may contribute to 2C-B's reduced liability for inducing rapid receptor tolerance compared to full agonists.

The dynamism in 2C-B's interactions with 5-HT₂ receptors—oscillating between partial agonism, functional antagonism, and pathway-selective signaling—underscores the complexity of its neuropharmacology. These multifaceted mechanisms collectively shape the compound's distinctive psychoactive profile observed in vivo, positioning 2C-B as a valuable probe for investigating serotonin receptor function and regulation.

Properties

CAS Number

66142-81-2

Product Name

4-Bromo-2,5-dimethoxyphenethylamine

IUPAC Name

2-(4-bromo-2,5-dimethoxyphenyl)ethanamine

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

InChI

InChI=1S/C10H14BrNO2/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12/h5-6H,3-4,12H2,1-2H3

InChI Key

YMHOBZXQZVXHBM-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1CCN)OC)Br

Synonyms

2-(4-bromo-2,5-dimethoxyphenyl)ethylamine
2C-B
4-bromo-2,5-dimethoxyphenethylamine

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.